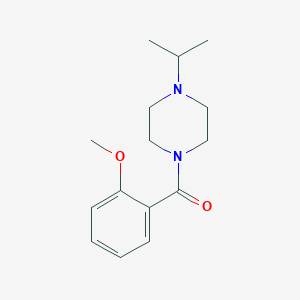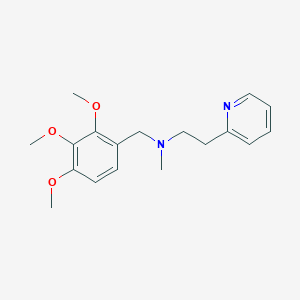METHANONE](/img/structure/B247332.png)
[1-(5-BROMO-2-METHOXYBENZYL)-3-PIPERIDYL](4-METHYLPIPERAZINO)METHANONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(5-BROMO-2-METHOXYBENZYL)-3-PIPERIDYL](4-METHYLPIPERAZINO)METHANONE is a complex organic compound that features a piperazine ring substituted with a 5-bromo-2-methoxybenzyl group and a piperidinylcarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(5-BROMO-2-METHOXYBENZYL)-3-PIPERIDYL](4-METHYLPIPERAZINO)METHANONE typically involves multiple steps:
Preparation of 5-Bromo-2-methoxybenzyl bromide: This intermediate can be synthesized by bromination of 2-methoxybenzyl alcohol using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Formation of 1-(5-Bromo-2-methoxybenzyl)-3-piperidinylamine: This step involves the reaction of 5-bromo-2-methoxybenzyl bromide with piperidine under reflux conditions.
Coupling with 4-methylpiperazine: The final step involves the coupling of 1-(5-bromo-2-methoxybenzyl)-3-piperidinylamine with 4-methylpiperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
[1-(5-BROMO-2-METHOXYBENZYL)-3-PIPERIDYL](4-METHYLPIPERAZINO)METHANONE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction can yield alcohols.
Hydrolysis: The carbonyl group can undergo hydrolysis under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products
Substitution: Formation of substituted benzyl derivatives.
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of benzyl alcohol derivatives.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
[1-(5-BROMO-2-METHOXYBENZYL)-3-PIPERIDYL](4-METHYLPIPERAZINO)METHANONE has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders.
Biological Studies: The compound is used in studies involving receptor binding and enzyme inhibition to understand its pharmacological effects.
Chemical Biology: It serves as a probe to study the interactions between small molecules and biological macromolecules.
Industrial Applications: It is used in the synthesis of complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of [1-(5-BROMO-2-METHOXYBENZYL)-3-PIPERIDYL](4-METHYLPIPERAZINO)METHANONE involves its interaction with specific molecular targets such as receptors or enzymes. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and leading to physiological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-{[1-(2-Methoxybenzyl)-3-piperidinyl]carbonyl}-4-methylpiperazine: Lacks the bromine atom, which may affect its binding affinity and pharmacological properties.
1-{[1-(5-Bromo-2-methoxybenzyl)-3-piperidinyl]carbonyl}-4-ethylpiperazine: Substitution of the methyl group with an ethyl group can alter its pharmacokinetics and dynamics.
1-{[1-(5-Bromo-2-methoxybenzyl)-3-piperidinyl]carbonyl}-4-phenylpiperazine: Introduction of a phenyl group can enhance its lipophilicity and membrane permeability.
Uniqueness
[1-(5-BROMO-2-METHOXYBENZYL)-3-PIPERIDYL](4-METHYLPIPERAZINO)METHANONE is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The combination of the piperidine and piperazine rings also contributes to its distinct pharmacological profile.
Properties
Molecular Formula |
C19H28BrN3O2 |
|---|---|
Molecular Weight |
410.3 g/mol |
IUPAC Name |
[1-[(5-bromo-2-methoxyphenyl)methyl]piperidin-3-yl]-(4-methylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C19H28BrN3O2/c1-21-8-10-23(11-9-21)19(24)15-4-3-7-22(13-15)14-16-12-17(20)5-6-18(16)25-2/h5-6,12,15H,3-4,7-11,13-14H2,1-2H3 |
InChI Key |
UEMHXSNZQCJLMS-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C(=O)C2CCCN(C2)CC3=C(C=CC(=C3)Br)OC |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2CCCN(C2)CC3=C(C=CC(=C3)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 4-[bis(2-hydroxy-6-methyl-4-oxo-1H-pyridin-3-yl)methyl]benzoate](/img/structure/B247250.png)

![Azepan-1-yl[1-(3-methoxybenzyl)piperidin-3-yl]methanone](/img/structure/B247256.png)

![1-{[1-(3-Chlorobenzoyl)-3-piperidinyl]carbonyl}-4-phenylpiperazine](/img/structure/B247261.png)
![3-[(4-Benzyl-1-piperidinyl)carbonyl]-1-(phenoxyacetyl)piperidine](/img/structure/B247267.png)
![1-{[1-(4-Fluorobenzoyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B247270.png)
![METHYL[2-(PYRIDIN-2-YL)ETHYL][(3,4,5-TRIMETHOXYPHENYL)METHYL]AMINE](/img/structure/B247273.png)

![N-methyl-N-[2-(pyridin-2-yl)ethyl]biphenyl-4-carboxamide](/img/structure/B247278.png)
![3,5-dimethoxy-N-methyl-N-[2-(2-pyridinyl)ethyl]benzamide](/img/structure/B247280.png)
![N-methyl-N-[2-(2-pyridinyl)ethyl]-1-naphthamide](/img/structure/B247282.png)
![2-(4-CHLOROPHENOXY)-N~1~-METHYL-N~1~-[2-(2-PYRIDYL)ETHYL]ACETAMIDE](/img/structure/B247283.png)
![N-methyl-2-phenoxy-N-[2-(2-pyridinyl)ethyl]acetamide](/img/structure/B247288.png)
